![molecular formula C15H21N3O2S B11511024 4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11511024.png)
4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the imidazole moiety, making it less versatile in biological applications.
N-(1-Methyl-1H-imidazol-2-yl)methylbenzenesulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group with an imidazole moiety, providing a versatile scaffold for various chemical modifications and biological interactions .
Properties
Molecular Formula |
C15H21N3O2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H21N3O2S/c1-12(2)18(11-15-16-9-10-17(15)4)21(19,20)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3 |
InChI Key |
MWSRVHBARYSDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC=CN2C)C(C)C |
Origin of Product |
United States |
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